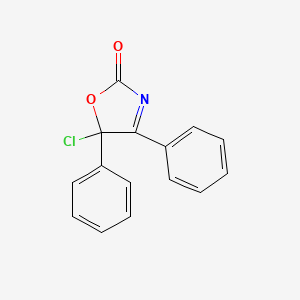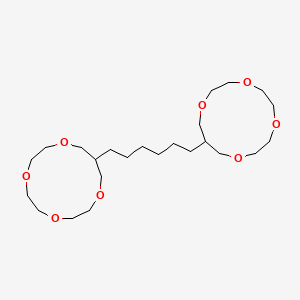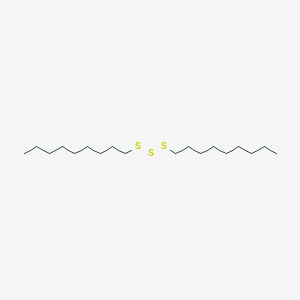
2,7-Nonadiyne, 1,9-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.
Industrial Production Methods
While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine atoms.
Reduction: Non-brominated 2,7-nonadiyne.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Nonadiyne: The parent compound without bromine atoms.
1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.
2,7-Decadiyne: A homologous compound with an additional carbon atom.
Uniqueness
2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
115227-67-3 |
|---|---|
Fórmula molecular |
C9H10Br2 |
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1,9-dibromonona-2,7-diyne |
InChI |
InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2 |
Clave InChI |
AMADGFSZMVRHFM-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CCBr)CC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)


![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)


![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)



![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
